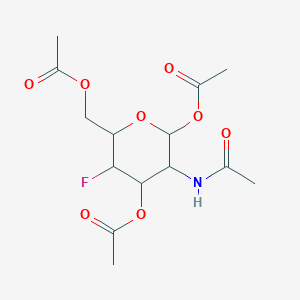
Oxidase, ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascorbate oxidase is a member of the multi-copper oxidase family of enzymes. It catalyzes the oxidation of ascorbate (vitamin C) to monodehydroascorbate, while simultaneously reducing oxygen to water . This enzyme is predominantly found in the apoplastic space of plant cells, especially in the roots and fruits of the Cucurbitaceae family . Ascorbate oxidase plays a crucial role in plant growth, development, and stress tolerance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ascorbate oxidase can be synthesized through various biochemical methods. One common approach involves the extraction and purification of the enzyme from plant tissues, particularly from species with high ascorbate oxidase activity . The enzyme can be isolated using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .
Industrial Production Methods
Industrial production of ascorbate oxidase typically involves the cultivation of genetically modified plants or microorganisms that overexpress the enzyme. These organisms are grown in controlled environments, and the enzyme is subsequently extracted and purified using standard biochemical techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ascorbate oxidase primarily undergoes oxidation reactions. It catalyzes the oxidation of ascorbate to monodehydroascorbate, which can further disproportionate to form dehydroascorbate and ascorbate . The overall reaction can be represented as: [ 2 \text{Ascorbate} + O_2 \rightarrow 2 \text{Dehydroascorbate} + 2 H_2O ]
Common Reagents and Conditions
The enzyme requires oxygen as a substrate and copper ions as cofactors for its catalytic activity . The reaction typically occurs in the presence of oxygen and at physiological pH levels.
Major Products
The major products of the reaction catalyzed by ascorbate oxidase are dehydroascorbate and water .
Applications De Recherche Scientifique
Ascorbate oxidase has a wide range of scientific research applications:
Plant Biology: It is used to study the role of ascorbate in plant growth, development, and stress responses.
Biochemistry: The enzyme is employed in research on redox reactions and antioxidant mechanisms.
Medicine: Ascorbate oxidase is used in biosensors to detect ascorbic acid levels in biological samples.
Mécanisme D'action
Ascorbate oxidase catalyzes the oxidation of ascorbate by transferring electrons from ascorbate to oxygen, resulting in the formation of water . The enzyme contains copper ions that facilitate electron transfer during the reaction . The molecular targets of ascorbate oxidase include ascorbate and oxygen, and the pathways involved are primarily related to redox reactions and antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Ascorbate oxidase is unique among multi-copper oxidases due to its specificity for ascorbate as a substrate . Similar compounds include:
Ceruloplasmin: Another multi-copper oxidase that primarily oxidizes iron and plays a role in iron metabolism.
Ascorbate Peroxidase: This enzyme also catalyzes the oxidation of ascorbate but uses hydrogen peroxide as the electron acceptor instead of oxygen.
Ascorbate oxidase’s specificity for ascorbate and its role in plant physiology distinguish it from other multi-copper oxidases .
Propriétés
Numéro CAS |
9029-44-1 |
|---|---|
Formule moléculaire |
C35H36N6O3 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
2-(4,34,36-trimethyl-2-oxo-1,16,17,18,21,36-hexazaheptacyclo[23.5.3.13,6.15,9.119,23.016,20.028,32]hexatriaconta-3,5,7,9(35),12,17,19(34),20,22,25(33),26,28(32)-dodecaen-24-yl)acetic acid |
InChI |
InChI=1S/C35H36N6O3/c1-21-29-19-36-34-32(21)37-38-41(34)14-7-5-4-6-8-23-9-12-30-27(16-23)22(2)33(39(30)3)35(44)40-15-13-24-10-11-25(17-26(24)20-40)28(29)18-31(42)43/h4-5,9-12,16-17,19,28H,6-8,13-15,18,20H2,1-3H3,(H,42,43) |
Clé InChI |
IJDQXSQWJLQCRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)N3CCC4=C(C3)C=C(C=C4)C(C5=CN=C6C(=C5C)N=NN6CCC=CCCC7=CC1=C(N2C)C=C7)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


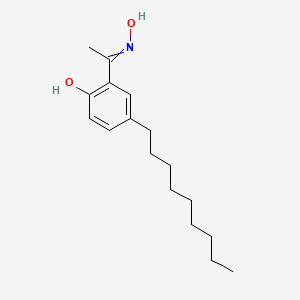
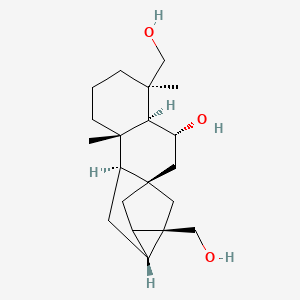
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
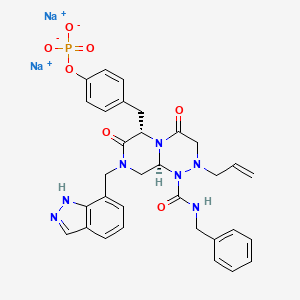

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)
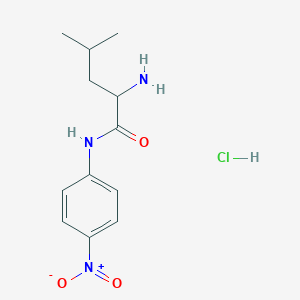
![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)
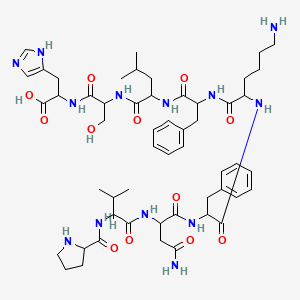
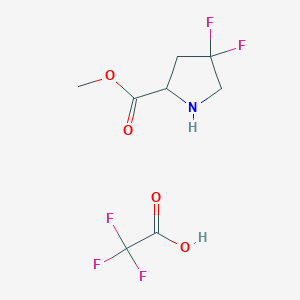
![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
